molecular formula C28H34O9 B1254676 Angeloylgomisin P

Angeloylgomisin P

Cat. No. B1254676
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-ATODGADHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeloylgomisin P is a natural product found in Schisandra rubriflora, Schisandra chinensis, and Schisandra sphenanthera with data available.

Scientific Research Applications

1. Pharmacokinetic and Bioavailability Studies

  • Angeloylgomisin H (related to Angeloylgomisin P) has shown potential in improving insulin-stimulated glucose uptake by activating PPAR-γ. A study developed a method for its determination in rat plasma, contributing to pharmacokinetic and bioavailability insights (Chen et al., 2015).

2. Potential Therapeutic Agent for COVID-19

  • Angeloylgomisin O , a structurally related compound, was identified as an effective SARS-CoV-2 entry inhibitor, suggesting potential use as a therapeutic agent for COVID-19. This highlights the potential of similar compounds in viral treatment (Cao et al., 2022).

3. Anti-HIV Properties

  • A study isolated Angeloylgomisin P from Schisandra rubriflora, revealing its anti-HIV properties. This demonstrates the compound's potential in HIV treatment research (Chen et al., 2006).

4. Structural Analysis

  • Research on the structural analysis of various lignans, including Angeloylgomisin P , has provided essential information on their chemical properties and potential applications in medicinal chemistry (Ikeya et al., 1978).

5. Alzheimer's Disease Treatment

  • Angeloylgomisin Q, a lignan similar to Angeloylgomisin P, was identified as a potential quality marker in Shengmai San, used for Alzheimer's disease treatment. This suggests a role for Angeloylgomisin P in similar therapeutic contexts (Zhang et al., 2018).

6. Anti-Inflammatory Properties

  • A study investigating the anti-inflammatory properties of Schisandra rubriflora, which contains compounds like Angeloylgomisin P, revealed significant inhibitory activity against enzymes like COX-1 and COX-2 (Szopa et al., 2018).

7. Hepatoprotective Effects

  • Angeloylgomisin and related compounds have been studied for their hepatoprotective effects, suggesting potential use in treating liver diseases (Hong et al., 2017).

properties

Product Name

Angeloylgomisin P

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

IUPAC Name

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1

InChI Key

BKGUPIVDQHHVMV-ATODGADHSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC

synonyms

schisantherin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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